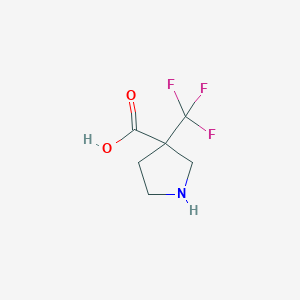

3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c7-6(8,9)5(4(11)12)1-2-10-3-5/h10H,1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUBBZBEISLEIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661574 | |

| Record name | 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916423-57-9 | |

| Record name | 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

spectroscopic data of 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid (NMR, IR, MS)

This guide provides an in-depth technical analysis of 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid , a specialized fluorinated amino acid building block used in medicinal chemistry to modulate lipophilicity, metabolic stability, and conformational rigidity.

Introduction & Structural Significance

3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS: 916423-57-9 for racemate) represents a class of

-

Chemical Formula:

-

Molecular Weight: 183.13 g/mol

-

Key Structural Feature: Quaternary carbon at position 3 bearing both

and

Synthesis & Preparation (Context for Analysis)

To understand the spectroscopic impurities and solvent adducts often seen in raw data, one must understand the synthesis. The industry-standard route involves a [3+2] cycloaddition of an azomethine ylide with 2-(trifluoromethyl)acrylic acid.

Synthesis Workflow

The synthesis typically proceeds via a benzyl-protected intermediate, which is subsequently hydrogenated.

Figure 1: Synthetic pathway via azomethine ylide cycloaddition (Ref. 1).

Spectroscopic Characterization

The following data aggregates experimental values from the benzyl-protected intermediate (Ref. 1) and standard shifts for the deprotected zwitterionic core.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

1.

H NMR (Proton)

The spectrum is characterized by the absence of aromatic protons (unless benzyl-protected) and distinct geminal coupling patterns due to the ring structure.

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| COOH | 12.0 - 14.0 | Broad Singlet | 1H | Carboxylic acid proton (exchangeable). |

| NH | 9.0 - 10.0 | Broad Singlet | 1H/2H | Ammonium proton (if HCl salt or zwitterion). |

| H-2 | 3.60 - 3.85 | Multiplet (AB system) | 2H | Diastereotopic protons adjacent to N and quaternary C3. |

| H-5 | 3.10 - 3.30 | Multiplet | 2H | Protons adjacent to N, typically shielded relative to H-2. |

| H-4 | 2.20 - 2.45 | Multiplet | 2H | Ring methylene protons adjacent to quaternary center. |

Note: In the 1-benzyl intermediate, aromatic signals appear at

2.

C NMR (Carbon)

The quaternary carbon (C3) and the trifluoromethyl group show characteristic splitting due to Carbon-Fluorine coupling (

| Carbon | Shift ( | Splitting Pattern ( | Assignment |

| C=O | 168.0 - 170.0 | Singlet (or weak q) | Carboxyl carbonyl. |

| CF | 124.0 - 126.0 | Quartet ( | Trifluoromethyl carbon. |

| C-3 | 55.0 - 60.0 | Quartet ( | Quaternary ring carbon. |

| C-2 | 48.0 - 52.0 | Singlet (broad) | Methylene between N and C3. |

| C-5 | 44.0 - 46.0 | Singlet | Methylene adjacent to N. |

| C-4 | 28.0 - 30.0 | Singlet/Weak m | Ring methylene. |

3.

F NMR (Fluorine)

This is the most diagnostic tool for purity assessment.

-

Shift:

-73.0 to -76.0 ppm. -

Pattern: Singlet (sharp).

-

Impurity Check: Look for signals at -78 ppm (unreacted starting material) or -60 to -65 ppm (ring-opened byproducts).

B. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive Mode.

| Ion Species | m/z (Observed) | Interpretation |

| [M+H] | 184.06 | Protonated molecular ion (Base peak). |

| [M+Na] | 206.04 | Sodium adduct. |

| [M+H - HCOOH] | 138.05 | Loss of formic acid/carboxyl group (In-source fragmentation). |

| [M+H] | 274.10 | Precursor check (if synthesis incomplete). |

Fragmentation Pathway (MS/MS): The primary fragmentation involves the loss of the carboxylic acid moiety followed by ring fragmentation.

Figure 2: Proposed ESI-MS fragmentation pathway.

C. Infrared Spectroscopy (IR)

Method: ATR-FTIR (Solid state).

-

3200 - 2500 cm

(Broad): O-H stretch (carboxylic acid dimer) and N-H stretch (ammonium salt). -

1725 - 1745 cm

(Strong): C=O stretch (Carboxylic acid). Note: If zwitterionic, this may shift to 1600-1650 cm -

1100 - 1300 cm

(Strong, Multiple): C-F stretching vibrations (characteristic of

Experimental Protocols

Protocol 1: NMR Sample Preparation[2]

-

Purpose: To prevent aggregation and ensure sharp peaks for the zwitterionic species.

-

Solvent: DMSO-

(0.6 mL) + 0.03% TMS. -

Additive: If peaks are broad (due to exchange), add 1-2 drops of

to collapse the NH/OH signals, or use -

Tube: 5mm precision NMR tube.

Protocol 2: HPLC-MS Purity Check

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5

m, 4.6 x 100 mm). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes. Note: The compound is polar; early elution is expected (RT ~ 1-2 min).

References

-

Patent: WO2021030711A1. Alkynyl quinazoline compounds. (Example 56 describes the synthesis of the 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid intermediate).

-

Database: PubChem CID 90424808. 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid.[1][2][3]

- Methodology: Husmann, R., et al. "Cycloaddition of Azomethine Ylides." American Pharmaceutical Review. (General reference for the [3+2] cycloaddition mechanism used in Ref 1).

Sources

Conformational Analysis of Trifluoromethylated Pyrrolidines

Executive Summary

The incorporation of trifluoromethyl (

However, the most critical yet often overlooked impact of trifluoromethylation is conformational locking . Unlike the flexible native pyrrolidine ring,

This guide provides a rigorous framework for the synthesis, analysis, and structural assignment of these molecules, moving beyond basic characterization to in-depth conformational profiling.

Theoretical Framework: The Physics of the Ring

To analyze these systems, one must understand the forces dictating the pyrrolidine ring pucker.

The Pseudorotation Cycle

The pyrrolidine ring is never planar. It undergoes pseudorotation , alternating between Envelope (

-

C

-endo (South): The C -

C

-exo (North): The C

The Conflict: Sterics vs. Electronics

In 3-fluoropyrrolidines, the Fluorine Gauche Effect (

For 3-trifluoromethylpyrrolidines , the situation is more complex:

-

Steric Bulk: The

group has a van der Waals radius similar to an isopropyl group. Sterically, it strongly prefers a pseudo-equatorial position to avoid 1,3-diaxial interactions. -

Electronic Dipole: The strong C-F dipoles repel the N-lone pair.

Key Insight: In many 3-

Synthetic Access & Stereochemical Control

Before analysis, access to stereochemically defined material is required. The most robust route to chiral 2- or 3-trifluoromethylpyrrolidines is the Asymmetric Michael Addition / Reductive Cyclization .

Workflow Diagram: Synthesis & Logic

Caption: Stereoselective route to trifluoromethylated pyrrolidines via organocatalytic Michael addition.

Analytical Methodologies

This section details the specific techniques required to assign the conformation (Endo vs. Exo) and relative stereochemistry (Cis vs. Trans).

NMR Spectroscopy: The Gold Standard

Standard 1D NMR is insufficient. You must employ a combination of scalar coupling analysis and through-space correlation.

A. Scalar Couplings (

and

)

The magnitude of the coupling constant is directly related to the dihedral angle via the Karplus equation.

| Interaction | Coupling Constant ( | Structural Implication |

| 8 – 11 Hz | Anti-periplanar (180°). Indicates pseudo-axial/equatorial relationship. | |

| 4 – 7 Hz | Syn-clinal (60°). | |

| 6 – 9 Hz (Avg) | Because the |

B. HOESY (

Heteronuclear Overhauser Effect)

This is the definitive method for assigning relative stereochemistry. Unlike NOESY (H-H), HOESY detects through-space magnetization transfer between the Fluorine atoms and Protons.

-

Strong HOESY signal: Distance < 4.5 Å.[1]

-

Application: If the

signal shows a strong HOESY cross-peak to the

X-Ray Crystallography

While definitive, crystal packing forces can distort the ring into a conformation that does not exist in solution. Always cross-validate X-ray structures with solution-state NMR.

Experimental Protocol: Conformational Assignment

Objective: Determine the solution-state conformation (endo/exo) and relative stereochemistry of a 3-trifluoromethylpyrrolidine derivative.

Step 1: Sample Preparation

-

Dissolve 5–10 mg of the compound in 0.6 mL of deuterated solvent.

-

Choice of Solvent: Use CDCl

for standard analysis. Use CD

-

-

Filter the solution through a cotton plug into a high-quality NMR tube (5mm).

Step 2: Data Acquisition

Configure the spectrometer (min 400 MHz, ideally 600 MHz with CryoProbe) for the following experiments:

-

1D

with -

1D

NMR: To check for rotamers (slow exchange on NMR time scale). -

2D

HOESY:-

Mixing Time: Set to 300–500 ms . (Longer than NOESY due to slower relaxation of F).

-

Spectral Width: Ensure the

region (-60 to -80 ppm) is covered.

-

Step 3: Data Analysis & Logic Flow

Use the following decision tree to assign the structure.

Caption: Decision matrix for stereochemical and conformational assignment using HOESY and J-coupling.

Step 4: Computational Validation (DFT)

-

Geometry Optimization: Perform DFT calculations (B3LYP/6-311+G(d,p) level) on both C

-endo and C -

Energy Comparison: If

kcal/mol, the lower energy conformer is likely the sole species in solution. -

GIAO NMR Calculation: Calculate shielding tensors and compare predicted

values with experimental data.

Case Study: Impact on Drug Design

Consider a proline-based inhibitor where the pyrrolidine ring binds into a hydrophobic pocket.

-

Native Proline: Flexible, explores multiple puckers (

). -

3-CF

-Pyrrolidine (Trans): The bulky -

Result: If the "locked" conformation matches the bioactive conformation of the target protein, the entropic penalty of binding is reduced , significantly improving affinity (often 10–100x). Conversely, if locked in the wrong pucker, activity is abolished.

References

-

Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Source: National Institutes of Health (PubMed) / O'Hagan et al. URL:[Link]

-

Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization. Source: National Institutes of Health (PubMed) URL:[Link]

-

Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect. Source: ACS Publications (Accounts of Chemical Research) URL:[Link]

-

Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Source: National Institutes of Health (PMC) URL:[Link]

Sources

Technical Deep Dive: Structural Dynamics and Crystallography of 3-(Trifluoromethyl)pyrrolidine-3-carboxylic Acid

Topic: 3-(Trifluoromethyl)pyrrolidine-3-carboxylic Acid Crystal Structure Content Type: In-Depth Technical Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary: The Quaternary Conformation Lock

3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid represents a high-value scaffold in modern medicinal chemistry. It serves as a conformationally restricted bioisostere of

This guide details the structural theory, crystallogenesis protocols, and X-ray diffraction (XRD) analysis required to characterize this molecule. Understanding its crystal structure is not merely about atomic coordinates; it is about deciphering the stereoelectronic "lock" that dictates its binding affinity in biological targets.

Structural Theory: Stereoelectronics vs. Sterics

Before attempting crystallization, one must understand the forces governing the molecule's lattice behavior. The C3 quaternary center creates a competition between steric bulk and stereoelectronic stabilization.

The Fluorine Gauche Effect

In fluorinated pyrrolidines, the ring conformation is often driven by the fluorine gauche effect .[1][2][3] This is a stabilizing hyperconjugative interaction between the

-

Mechanism: To maximize this overlap, the C–F bond tends to align gauche to adjacent electron-rich bonds (C–N or C–C).

-

Impact on Pucker: In 3-substituted pyrrolidines, this typically favors a specific envelope conformation (e.g., C3-endo or C3-exo).

The Quaternary Conflict

Unlike simple 3-fluoropyrrolidine, 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid possesses two bulky groups at C3:

- Group: High steric volume (approx. equal to an isopropyl group) and strong electronegativity.

- Group: Planar, capable of strong hydrogen bonding (dimerization).

Theoretical Prediction: The crystal lattice is expected to stabilize a conformation where the bulky

Visualization: Conformational Logic Pathway

The following diagram illustrates the decision matrix for the molecule's preferred conformation.

Figure 1: Stereoelectronic decision tree determining the pyrrolidine ring pucker.

Experimental Crystallogenesis Protocol

Crystallizing zwitterionic amino acids with fluorinated side chains is challenging due to their high solubility in polar solvents and "greasy" fluorinated domains.

Method A: Zwitterionic Crystallization (Vapor Diffusion)

This method targets the neutral zwitterion (

-

Dissolution: Dissolve 20 mg of the pure amino acid in a minimum volume (approx. 200

L) of Methanol/Water (9:1) . The water aids in solubilizing the zwitterionic headgroup. -

Filtration: Filter through a 0.22

m PTFE syringe filter into a narrow crystallization tube. Dust acts as a nucleation site for amorphous precipitation, which must be avoided. -

Antisolvent Setup: Place the tube inside a larger jar containing Diethyl Ether or Acetone .

-

Equilibration: Seal the jar. As ether vapors diffuse into the methanol, the polarity decreases, gently forcing the zwitterion out of solution.

-

Timeline: Inspect for crystals after 48–72 hours.

Method B: HCl Salt Formation (Slow Evaporation)

If the zwitterion yields oils, the hydrochloride salt is often more crystalline due to stronger ionic lattice forces.

-

Acidification: Dissolve the compound in 1M HCl in Methanol.

-

Evaporation: Allow the solvent to evaporate slowly at

(cold room) to reduce thermal motion. -

Result: Expect needle-like crystals of the hydrochloride salt.

X-Ray Diffraction (XRD) Workflow

Once a suitable single crystal (

Step 1: Cryo-Protection and Mounting

The

-

Protocol: Mount the crystal in Paratone-N oil and flash-cool to 100 K using a liquid nitrogen stream.

-

Why: Cooling locks the

rotation of the trifluoromethyl group, allowing for precise determination of fluorine positions and bond lengths.

Step 2: Data Collection Strategy

-

Source: Mo-K

( -

Resolution: Aim for

Å resolution to resolve the electron density of the C–F bonds clearly.

Step 3: Structure Solution & Refinement

-

Space Group: Chiral amino acids typically crystallize in non-centrosymmetric space groups (e.g.,

or -

Disorder Handling: If the

group appears as a "propeller" blur in the electron density map, model it as a two-site disorder (e.g., A/B occupancy refined to sum to 1.0).

Visualization: XRD Analysis Pipeline

The following diagram outlines the workflow from crystal harvesting to structural validation.

Figure 2: Step-by-step X-ray diffraction and refinement workflow.

Data Analysis & Interpretation

When analyzing the solved structure, focus on these specific parameters to validate the "Quaternary Lock" hypothesis.

Key Structural Parameters Table

| Parameter | Target Feature | Significance |

| C–F Bond Length | Indicators of hyperconjugation (shorter bonds suggest stronger | |

| Ring Pucker ( | Cremer-Pople Parameters | Determines if the ring is Envelope (E) or Twist (T). |

| Torsion Angle ( | Defines the exact spatial vector of the carboxylic acid relative to the amine. | |

| Intermolecular Contacts | Distance |

Interpretation of Results

-

The Envelope: If the C3 atom (bearing the

) is the "flap" of the envelope, the structure confirms that the quaternary center dictates the ring shape. -

Vector Alignment: Measure the angle between the

vector and the

References

-

Conformational Analysis of Fluorinated Pyrrolidines

-

Synthesis and Stereochemistry

-

The Fluorine Gauche Effect

- Title: Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs.

- Source: PubMed.

-

URL:[Link]

-

Crystallographic Principles for Small Molecules

Sources

- 1. d-nb.info [d-nb.info]

- 2. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 4. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Biological Activity of Trifluoromethylated Pyrrolidines: A Technical Guide

Part 1: Introduction & Core Rationale[1][2]

The incorporation of a trifluoromethyl (

For researchers and drug developers, the trifluoromethylated pyrrolidine motif offers three distinct competitive advantages:

-

Metabolic Blocking: The high bond dissociation energy of the C-F bond (approx. 116 kcal/mol) blocks oxidative metabolism at susceptible

carbon sites (specifically C2 and C3), extending the half-life ( -

pKa Modulation: The strong electron-withdrawing nature of the

group significantly lowers the -

Conformational Locking: Through stereoelectronic interactions (hyperconjugation) and steric bulk, the

group restricts the pseudorotational flexibility of the pyrrolidine ring, locking it into a specific "envelope" conformation that can be tuned to match a target binding pocket.

Part 2: Physicochemical Profiling & Mechanism

Conformational Control (The "Fluorine Effect")

The biological activity of these derivatives often hinges on the ring's conformation. An unsubstituted pyrrolidine ring undergoes rapid pseudorotation. Introducing a

-

Mechanism: The gauche effect (preference for

overlap) and steric repulsion dictate the ring geometry. -

Impact: In GRP40 agonists, for example, a cis-4-

substituent locks the pyrrolidine in a pseudo-axial conformation, which is critical for receptor activation.[1]

Metabolic Stability

Pyrrolidines are prone to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) at the

-

Strategy: Placing a

group at C2 directly blocks this metabolic soft spot. -

Result: Reduced intrinsic clearance (

) and improved pharmacokinetic (PK) profiles.

Part 3: Therapeutic Applications & SAR

Case Study 1: HCV NS5A Inhibitors

The pyrrolidine scaffold is central to the potency of NS5A inhibitors (e.g., Ombitasvir, Daclatasvir analogs). Research indicates that trifluoromethylation of the proline/pyrrolidine core enhances potency against resistant viral genotypes.

-

SAR Insight: The

group enhances lipophilicity, allowing the inhibitor to better penetrate the membranous web where HCV replication occurs. -

Key Interaction: The hydrophobic bulk of the

group fills specific hydrophobic pockets in the NS5A dimer interface, increasing residence time.

Case Study 2: CCR2 Antagonists (Inflammation)

CCR2 antagonists are developed for neuropathic pain and inflammatory diseases.[2]

-

Role of

-Pyrrolidine: In series such as 3-aminopyrrolidines, the

Case Study 3: Cathepsin K Inhibitors (Osteoporosis)

Cathepsin K is a cysteine protease involved in bone resorption.[3][4]

-

Mechanism: Inhibitors often utilize a pyrrolidine nitrile or ketone warhead. The addition of a

group adjacent to the warhead modulates the electrophilicity of the carbonyl/nitrile carbon, tuning the reactivity toward the active site cysteine (Cys25) to balance potency with selectivity against other cathepsins (L, B, S).

Part 4: Visualization of Mechanisms

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the decision-making process for incorporating a

Caption: Logic flow for strategic trifluoromethylation of pyrrolidine scaffolds to resolve common drug discovery liabilities.

Diagram 2: Experimental Workflow for Activity Screening

This diagram outlines the standard workflow for validating the biological activity of these compounds.

Caption: Step-by-step workflow for synthesizing and validating trifluoromethylated pyrrolidine candidates.

Part 5: Experimental Protocols

Protocol A: Fluorogenic Enzyme Inhibition Assay (General Protease/Cathepsin Model)

Purpose: To determine the

Materials:

-

Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT (freshly added).

-

Substrate: Z-Phe-Arg-AMC (Fluorogenic substrate,

~ 5-10 µM). -

Enzyme: Recombinant Human Cathepsin K (final conc. 0.1 - 1 nM).

-

Test Compound: 10 mM stock in DMSO.

Procedure:

-

Preparation: Dilute test compounds in DMSO to create a 10-point serial dilution series (e.g., 10 µM to 0.1 nM).

-

Plate Setup: Add 10 µL of diluted compound to a black 96-well plate. Include DMSO-only controls (0% inhibition) and a known inhibitor (positive control).

-

Enzyme Addition: Add 80 µL of Enzyme Solution (diluted in Buffer) to the wells. Incubate for 15 minutes at Room Temperature (RT) to allow for equilibrium binding.

-

Reaction Start: Add 10 µL of Substrate Solution (final concentration =

of the substrate). -

Measurement: Immediately monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes at 25°C using a microplate reader.

-

Analysis: Calculate the initial velocity (

) from the linear portion of the curve. Plot % Inhibition vs. Log[Compound] to determine

Protocol B: Microsomal Stability Assay (Metabolic Resistance)

Purpose: To verify if the

Procedure:

-

Incubation: Mix test compound (1 µM final) with pooled liver microsomes (0.5 mg/mL protein) in Phosphate Buffer (pH 7.4).

-

Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH regenerating system (1 mM NADP+, glucose-6-phosphate, G6P dehydrogenase).

-

Sampling: Remove aliquots (50 µL) at

minutes. -

Quenching: Immediately add to 150 µL ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

gives

Part 6: Data Summary Table

Table 1: Comparative Impact of Trifluoromethylation on Pyrrolidine Cores

| Property | Unsubstituted Pyrrolidine | Trifluoromethylated Pyrrolidine | Biological Implication |

| pKa (Conj. Acid) | ~11.3 | ~7.0 - 9.5 (position dependent) | Improved membrane permeability; reduced lysosomal trapping. |

| Lipophilicity (LogP) | Low (Hydrophilic) | High (Lipophilic) | Enhanced blood-brain barrier (BBB) penetration; stronger hydrophobic binding. |

| Metabolic Stability | Low (Rapid CYP oxidation) | High (Blocked oxidation sites) | Longer half-life; lower dosing frequency. |

| Ring Conformation | Flexible (Rapid pseudorotation) | Rigid (Locked Envelope) | Higher affinity due to lower entropic penalty upon binding. |

| Key Application | General linker | Bioactive core | NS5A inhibitors, Cathepsin K inhibitors, GRP40 agonists. |

References

-

Synthesis and biological evaluation of 3-(trifluoromethyl)pyrrolidine derivatives. Source: National Institutes of Health (PubMed) URL:[Link]

-

The Role of Trifluoromethyl Groups in Medicinal Chemistry. Source: MDPI (Pharmaceuticals) URL:[Link]

-

HCV NS5A Inhibitors: A New Class of Potent Antivirals. Source: PubMed URL:[5][Link]

-

Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis. Source: National Institutes of Health (PMC) URL:[Link]

-

Organocatalytic Synthesis of Functionalized Trifluoromethyl-Substituted Pyrrolidines. Source: PubMed URL:[5][Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A highly potent inhibitor of cathepsin K (relacatib) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

Methodological & Application

Application & Protocol: Strategic Incorporation of 3-(Trifluoromethyl)pyrrolidine-3-carboxylic Acid in Solid-Phase Peptide Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

The strategic incorporation of fluorinated amino acids into peptides is a powerful tool in modern drug discovery and chemical biology.[1][2] The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a peptide's pharmacological profile.[3][4] When introduced into proline analogs, the CF₃ group can enforce specific backbone conformations, enhance proteolytic resistance, and improve membrane permeability.[1][5]

Proline and its derivatives are unique among proteinogenic amino acids due to their cyclic side chain, which restricts the peptide backbone's φ torsion angle and influences the cis-trans isomerization of the preceding peptide bond.[6][7] This conformational rigidity is often exploited to stabilize specific secondary structures like β-turns or polyproline helices. 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid is a non-natural proline analog that places a bulky, electron-withdrawing CF₃ group directly on the C3 carbon of the pyrrolidine ring.

This substitution presents both significant opportunities and distinct synthetic challenges. The steric hindrance imposed by the trifluoromethyl group makes the incorporation of this amino acid into a growing peptide chain a non-trivial task using standard solid-phase peptide synthesis (SPPS) protocols.[5][8][9] This application note provides a comprehensive guide to the effective use of Fmoc-3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid in Fmoc-based SPPS. It details the causality behind procedural choices, provides robust, field-tested protocols, and offers troubleshooting guidance to ensure successful synthesis of peptides containing this valuable building block.

Structural Implications of the C3-Trifluoromethyl Group

The defining feature of this amino acid is the quaternary carbon at the 3-position, substituted with both a carboxylic acid and a trifluoromethyl group. This has profound stereoelectronic consequences.

-

Ring Pucker and Backbone Conformation: The bulky CF₃ group significantly influences the puckering of the five-membered pyrrolidine ring. This, in turn, restricts the available conformational space of the peptide backbone, making it a powerful tool for designing peptides with specific, predictable geometries.[10]

-

Enhanced Hydrophobicity: The CF₃ group is highly lipophilic. Its incorporation can substantially increase the local hydrophobicity of a peptide, which has been shown to enhance passive diffusion across cell membranes—a critical factor for improving the bioavailability of peptide therapeutics.[1][3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the CF₃ group is highly resistant to metabolic degradation by common proteases.[3][4]

Below is the chemical structure of the N-α-Fmoc protected building block used in synthesis.

Caption: Structure of Fmoc-3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid.

Core Challenge: Steric Hindrance in SPPS

The primary obstacle to incorporating this analog is the significant steric bulk surrounding both the secondary amine and the carboxylic acid.

-

Coupling onto the Pyrrolidine Nitrogen: The N-terminus of the proline analog, once deprotected, is a secondary amine. Coupling the next incoming amino acid to this sterically encumbered site is challenging.

-

Activating the Carboxyl Group: The carboxylic acid is attached to a quaternary carbon, flanked by the bulky CF₃ group and the pyrrolidine ring. This makes its activation and subsequent reaction with a free N-terminal amine on the resin-bound peptide inefficient with standard methods.[5]

Failure to address this steric hindrance will result in low coupling yields, leading to a high prevalence of deletion sequences in the final peptide product. Therefore, an optimized synthesis strategy is not just recommended, but essential.

Application Protocols for SPPS

The following protocols are designed for standard Fmoc-based SPPS.[11][12] They have been optimized to maximize the incorporation efficiency of this sterically hindered amino acid.

Standard Fmoc-SPPS Workflow

The general cycle of SPPS involves sequential deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.[13] This cycle is repeated until the desired peptide sequence is assembled.

Caption: The iterative workflow of standard Fmoc-based Solid-Phase Peptide Synthesis.

Protocol: Incorporation of Fmoc-3-(CF₃)-pyrrolidine-3-COOH

This protocol assumes a synthesis scale of 0.1 mmol on a suitable resin (e.g., Rink Amide for a C-terminal amide). Adjust volumes accordingly for different scales.

Materials:

-

Fmoc-3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid

-

High-quality peptide synthesis grade Dimethylformamide (DMF)

-

Piperidine

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

-

Base: Diisopropylethylamine (DIPEA)

-

Capping Solution: Acetic Anhydride/DIPEA/DMF (e.g., 5:5:90 v/v/v)

-

Washing Solvent: Dichloromethane (DCM)

-

Cleavage Cocktail (Reagent K): 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Procedure:

-

Resin Preparation: Swell the resin in DMF for at least 1 hour in the reaction vessel.[14]

-

Fmoc Deprotection: Perform Fmoc deprotection on the N-terminal amino acid of the resin-bound peptide using 20% piperidine in DMF. A typical procedure is 1 x 3 minutes followed by 1 x 10 minutes.[15]

-

Thorough Washing: Wash the resin extensively with DMF (at least 5-7 times) to completely remove all piperidine. Residual base can neutralize the incoming activated amino acid.

-

Pre-activation and Coupling (Crucial Step):

-

In a separate vial, dissolve 4 equivalents of Fmoc-3-(CF₃)-pyrrolidine-3-COOH (relative to resin loading) and 3.9 equivalents of HATU (or COMU) in DMF.

-

Add 8 equivalents of DIPEA to the vial.

-

Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.

-

Add the activated amino acid solution to the reaction vessel containing the deprotected resin.

-

Agitate the reaction for a minimum of 2 hours at room temperature. For particularly difficult sequences, extend this time to 4 hours or perform the reaction at a moderately elevated temperature (35-40°C). Microwave-assisted synthesis can also dramatically improve efficiency.[8]

-

-

Coupling Confirmation:

-

Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/clear beads) indicates a complete reaction. If the beads turn blue, the coupling is incomplete, and a second coupling is mandatory.

-

-

Second Coupling (Recommended):

-

Drain the reaction vessel. Do not perform a wash.

-

Repeat step 4 with a fresh solution of activated amino acid. Let the second coupling proceed for another 2 hours.

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.

-

Capping (Highly Recommended):

-

To prevent the formation of deletion peptides from any unreacted N-terminal amines, treat the resin with the capping solution for 15 minutes.

-

This step acetylates any free amines, rendering them unreactive for subsequent coupling cycles.

-

-

Final Washing: Wash the resin with DMF (3 times) followed by DCM (3 times) and then proceed to the deprotection step for the next amino acid in the sequence.

Protocol: Coupling onto the 3-(CF₃)-pyrrolidine Nitrogen

After the hindered proline analog is successfully attached to the peptide chain, the next coupling cycle involves forming a peptide bond with its secondary amine. This step is also sterically challenging. The protocol is identical to section 4.2, using the incoming Fmoc-amino acid instead of the proline analog in the pre-activation step. A double coupling and capping strategy is strongly advised here as well.

Data & Optimization Parameters

For successful incorporation, the choice of coupling reagent is paramount. Reagents that form highly reactive activated esters are necessary to overcome the steric barrier.

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Recommended Time | Key Advantages & Causality |

| HATU / HCTU | 4 : 3.9 : 8 | 2 - 4 hours | Forms a highly reactive OAt-ester, which is more effective than the OBt-ester formed by HBTU for hindered couplings. The uronium salt structure promotes rapid activation. |

| COMU | 4 : 3.9 : 8 | 1 - 3 hours | Incorporates the OxymaPure leaving group, which is highly reactive and non-explosive. Excellent solubility and often shows reduced racemization. Ideal for microwave SPPS.[16] |

| DIC/Oxyma | 4 : 4 : 4 | 4 - 6 hours | A carbodiimide-based method. Less reactive than uronium salts but can be effective. The formation of the Oxyma-ester is crucial for efficiency and suppressing side reactions. |

| PyBOP | 4 : 4 : 8 | 4 - 6 hours | A phosphonium salt reagent. Effective, but produces carcinogenic HMPA as a byproduct, making it less favorable in many labs. |

Peptide Cleavage, Deprotection & Analysis

-

Cleavage: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with Reagent K for 2-3 hours at room temperature to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups. The trifluoromethyl group is completely stable to these strong acid conditions.

-

Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[17][18]

-

Analysis: Confirm the identity and purity of the final product.

-

Analytical RP-HPLC: To assess the purity of the peptide.[19]

-

Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight matches the theoretical mass.[19][20]

-

¹⁹F NMR (Optional): Can be used as a highly sensitive probe to confirm the presence of the trifluoromethyl group and study conformational dynamics.[10]

-

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient reaction time. 2. Ineffective coupling reagent. 3. Poor quality reagents or solvents. | 1. Perform a second coupling (double couple). 2. Switch to a more potent coupling reagent like HATU or COMU. 3. Extend coupling time and/or increase temperature (e.g., 40°C). 4. Use fresh, high-purity solvents and reagents. |

| High Levels of Deletion Peptides in Final Product | 1. Incomplete coupling at the hindered residue step. 2. Capping step was omitted. | 1. Implement a mandatory capping step with acetic anhydride after the coupling of the hindered residue. 2. Optimize the coupling protocol using the recommendations in this guide. |

| Low Final Yield | 1. Incomplete first amino acid loading on the resin. 2. Loss of peptide chains during repeated cycles due to unstable linker. 3. Incomplete cleavage from the resin. | 1. Ensure the initial resin loading is accurate. 2. Use a resin with appropriate linker stability for your sequence. 3. Extend the cleavage time to 3-4 hours and ensure fresh TFA is used. |

Conclusion

3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid is a powerful building block for peptide chemists seeking to modulate conformation, stability, and hydrophobicity. While its steric bulk presents a significant synthetic hurdle, this challenge is readily overcome through a rational and optimized SPPS strategy. The keys to success are the use of potent uronium-based coupling reagents such as HATU or COMU, the implementation of a double coupling and capping protocol, and diligent monitoring of reaction completion. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and efficiently incorporate this unique amino acid to advance their peptide-based research and drug development programs.

References

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link: https://global.oup.com/academic/product/fmoc-solid-phase-peptide-synthesis-9780199637249]

- MedChemExpress. (R)-Pyrrolidine-3-carboxylic acid. MedChemExpress. [Link: https://www.medchemexpress.com/r-pyrrolidine-3-carboxylic-acid.html]

- ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link: https://www.researchgate.

- ChemPep. Fmoc Solid Phase Peptide Synthesis. ChemPep. [Link: https://www.chempep.com/knowledge-center/fmoc-solid-phase-peptide-synthesis/]

- Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link: https://sites.uci.edu/nowick/files/2018/08/Standard-Practices-for-Fmoc-SPPS-v1.7.2.pdf]

- AltaBioscience. Fmoc Amino Acids for SPPS. AltaBioscience. [Link: https://www.altabioscience.com/knowledge-hub/fmoc-amino-acids-for-spps/]

- Houben-Weyl. (2003). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag. [Link: https://www.thieme-connect.de/products/ebooks/book/10.1055/b-003-121549]

- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/peptide-synthesis/fmoc-resin-cleavage]

- Hodges, J. A., & Raines, R. T. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 138(35), 11373–11381. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5381489/]

- aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. [Link: https://www.aapptec.com/handbook-pr-1100-i-14.html]

- Sigma-Aldrich. Proline Derivatives and Analogs. Sigma-Aldrich. [Link: https://www.sigmaaldrich.

- Google Patents. Process for the preparation of pyrollidine-3-carboxylic acids. Google Patents. [Link: https://patents.google.

- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [Link: https://www.bachem.com/knowledge-center/technical-notes/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]

- Hussain, S., & Nimmagadda, A. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Journal of Pharmaceutical and Biomedical Analysis, 241, 115989. [Link: https://www.researchgate.

- Oliver, M., Gadais, C., García-Pindado, J., Teixidó, M., Lensen, N., Chaume, G., & Brigaud, T. (2018). Trifluoromethylated proline analogues as efficient tools to enhance the hydrophobicity and to promote passive diffusion transport of the L-prolyl-L-leucyl glycinamide (PLG) tripeptide. Organic & Biomolecular Chemistry, 16(16), 2993-3000. [Link: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob00693a]

- Tressler, C. M., & Zondlo, N. J. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(45), 6375–6391. [Link: https://pubs.acs.org/doi/10.1021/acs.biochem.8b00863]

- D’Aria, F., Gemo, P., & Pizzi, E. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(2), 226. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10892019/]

- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link: https://cem.com/en/microwave-assisted-spps-of-hindered-non-standard-amino-acids]

- ResearchGate. Incorporation of Trifluoromethylated Proline and Surrogates into Peptides: Application to the Synthesis of Fluorinated Analogues of the Neuroprotective Glycine-Proline-Glutamate (GPE) Tripeptide. ResearchGate. [Link: https://www.researchgate.

- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56. [Link: https://www.sciencedirect.com/science/article/pii/S135964460900427X]

- Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Technologies. [Link: https://www.agilent.com/cs/library/applications/application-lc-prep-synthetic-peptide-plrp-s-5994-5558en-agilent.pdf]

- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich. [Link: https://www.sigmaaldrich.

- Douglas, J. T., & Dudley, G. B. (2016). Protecting group free radical C–H trifluoromethylation of peptides. Chemical Science, 7(3), 1904-1908. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5951806/]

- Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(5), 2195-2206. [Link: https://pubs.acs.org/doi/10.1021/acs.joc.1c02897]

- Acevedo-Villanueva, K. Y., & Fernández-Tejada, A. (2024). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Pharmaceuticals, 17(3), 305. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10975618/]

- ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link: https://www.researchgate.net/publication/12339589_Efficient_Peptide_Coupling_Involving_Sterically_Hindered_Amino_Acids]

- Al-Zoubi, R. M., & Al-Masri, A. H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(23), 8239. [Link: https://www.mdpi.com/1420-3049/27/23/8239]

- Agilent. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Agilent Technologies. [Link: https://www.agilent.com/cs/library/primers/public/5991-7643EN.pdf]

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link: https://www.

- Douglas, J. T., & Dudley, G. B. (2016). Protecting group free radical C–H trifluoromethylation of peptides. Chemical Science, 7(3), 1904–1908. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5951806/]

- Dimarchi, R. D., et al. (1990). Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis. Minimization by rapid coupling. International Journal of Peptide and Protein Research, 36(3), 270-276. [Link: https://pubmed.ncbi.nlm.nih.gov/2279860/]

- Ullah, A., et al. (2019). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Journal of Fluorine Chemistry, 222, 58-67. [Link: https://www.researchgate.net/publication/332612711_Impact_of_fluorination_on_proteolytic_stability_of_peptides_A_case_study_with_a-chymotrypsin_and_pepsin]

Sources

- 1. Trifluoromethylated proline analogues as efficient tools to enhance the hydrophobicity and to promote passive diffusion transport of the l -prolyl- l ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02511H [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proline Derivatives and Analogs [sigmaaldrich.com]

- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digital.csic.es [digital.csic.es]

- 13. peptide.com [peptide.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. chempep.com [chempep.com]

- 16. bachem.com [bachem.com]

- 17. agilent.com [agilent.com]

- 18. chemcoplus.co.jp [chemcoplus.co.jp]

- 19. researchgate.net [researchgate.net]

- 20. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of a Privileged Scaffold: A Guide to the Functionalization of 3-(Trifluoromethyl)pyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Trifluoromethylated Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its three-dimensional structure provides a valuable scaffold for exploring chemical space in drug design.[1] The introduction of a trifluoromethyl (CF₃) group, a bioisostere for a methyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4] The unique combination of the rigid pyrrolidine framework and the electron-withdrawing nature of the trifluoromethyl group in 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid makes it a highly sought-after building block for the synthesis of novel therapeutics. This guide provides a detailed overview of the key strategies and protocols for the functionalization of this versatile scaffold, empowering researchers to leverage its full potential in their drug discovery programs.

Core Functionalization Strategies: Navigating the Reactive Sites

The functionalization of 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid primarily revolves around two key reactive sites: the secondary amine of the pyrrolidine ring and the carboxylic acid group at the C3 position. The presence of a sterically demanding trifluoromethyl group at the quaternary C3 carbon introduces unique challenges and opportunities in derivatization.

Caption: Key functionalization points of the title molecule.

I. Functionalization of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring offers a versatile handle for introducing a wide array of substituents. Common strategies include N-alkylation, N-acylation, and N-arylation. Prior to these modifications, protection of the carboxylic acid group may be necessary to avoid undesired side reactions. However, for many standard procedures, the zwitterionic nature of the starting material allows for direct functionalization.

I.A. N-Boc Protection and Deprotection: A Gateway to Versatile Chemistry

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[5]

Protocol: N-Boc Protection

This protocol outlines a standard procedure for the N-Boc protection of 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid.

Materials:

-

3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid in a 1:1 mixture of dioxane and water.

-

Add a solution of sodium hydroxide (2 equivalents) and stir until the starting material is fully dissolved.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

After completion (monitored by TLC or LC-MS), acidify the reaction mixture to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol: N-Boc Deprotection

The removal of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[6][7]

Materials:

-

N-Boc-3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-Boc protected pyrrolidine in dichloromethane.

-

Add trifluoroacetic acid (5-10 equivalents) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting trifluoroacetate salt can be used directly in subsequent reactions or neutralized with a base.

I.B. N-Alkylation: Introducing Alkyl Substituents

Reductive amination is a powerful and widely used method for the N-alkylation of secondary amines.[8] This reaction involves the condensation of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine.

Protocol: Reductive Amination

Materials:

-

3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid (or its ester derivative)

-

Aldehyde or Ketone (1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

Procedure:

-

Suspend 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid in DCM or DCE.

-

Add the desired aldehyde or ketone and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

I.C. N-Acylation: Forming Amide Bonds at the Nitrogen

N-acylation is readily achieved by reacting the pyrrolidine with an acyl chloride or a carboxylic acid in the presence of a coupling agent.

Protocol: N-Acylation with Acyl Chlorides

Materials:

-

3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid

-

Acyl chloride (1.1 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equivalents)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid in DCM.

-

Add triethylamine or DIPEA and cool the mixture to 0 °C.

-

Add the acyl chloride dropwise.

-

Stir the reaction at room temperature for 2-6 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by crystallization or column chromatography.

I.D. N-Arylation: Introducing Aromatic Moieties

The introduction of an aryl group at the nitrogen atom can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[9][10]

Caption: General workflow for N-arylation via Buchwald-Hartwig coupling.

Protocol: Buchwald-Hartwig N-Arylation

Materials:

-

3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid ester

-

Aryl halide (bromide or iodide)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos, BINAP)

-

Base (e.g., Cs₂CO₃, K₃PO₄)

-

Anhydrous toluene or dioxane

Procedure:

-

In a flame-dried Schlenk tube, combine the pyrrolidine ester, aryl halide, palladium catalyst, ligand, and base.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed solvent.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

-

Cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

II. Derivatization of the Carboxylic Acid Group

The carboxylic acid functionality at the C3 position is a key site for diversification, primarily through the formation of amides and esters. The steric hindrance imposed by the adjacent trifluoromethyl group and the pyrrolidine ring can influence the choice of coupling reagents and reaction conditions.

II.A. Amide Bond Formation: Coupling with Amines

The synthesis of amides from 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid is a crucial transformation for generating libraries of potential drug candidates. A variety of coupling reagents can be employed to facilitate this reaction. For sterically hindered systems, the use of acyl fluorides generated in situ can be particularly effective.[11]

Common Coupling Reagents for Amide Bond Formation:

| Coupling Reagent | Additive | Base | Key Features |

| HATU | - | DIPEA | High efficiency, low racemization |

| HBTU | HOBt | DIPEA | Widely used, reliable |

| EDC·HCl | HOBt/DMAP | DIPEA/TEA | Water-soluble carbodiimide |

| T3P | Pyridine | Pyridine | Clean workup, byproducts are water-soluble |

Protocol: Amide Coupling using HATU

Materials:

-

3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid (or its N-protected derivative)

-

Amine (1.1 equivalents)

-

HATU (1.1 equivalents)

-

DIPEA (3 equivalents)

-

Anhydrous DMF or DCM

Procedure:

-

Dissolve the carboxylic acid in anhydrous DMF or DCM.

-

Add the amine and DIPEA to the solution.

-

Add HATU portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Dilute the reaction with ethyl acetate and wash with 1N HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude amide by column chromatography or crystallization.

II.B. Esterification: Reaction with Alcohols

Esterification of the sterically hindered carboxylic acid can be achieved under various conditions, including the classic Fischer esterification, or by using coupling agents.[12][13]

Protocol: Fischer Esterification

Materials:

-

3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid

-

Alcohol (as solvent or in excess)

-

Strong acid catalyst (e.g., H₂SO₄, TsOH)

Procedure:

-

Suspend the carboxylic acid in the desired alcohol.

-

Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux for 12-48 hours, with continuous removal of water if necessary (e.g., using a Dean-Stark apparatus).

-

Cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the ester by distillation or column chromatography.

Conclusion: A Versatile Scaffold for Modern Drug Discovery

3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid represents a privileged scaffold with significant potential in medicinal chemistry. Its unique structural and electronic properties offer a compelling starting point for the design of novel therapeutic agents. This guide provides a comprehensive overview of the key functionalization strategies, complete with detailed protocols, to empower researchers in their quest for new and improved medicines. The methodologies described herein, from N-functionalization to carboxylic acid derivatization, open the door to a vast chemical space, paving the way for the discovery of the next generation of innovative drugs.

References

-

Boc-Protected Amino Groups. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Buchwald-Hartwig Amination. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Fischer Esterification. Master Organic Chemistry. (2022, November 16). Retrieved from [Link]

-

Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]

-

Reductive Amination. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Steglich Esterification. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

-

Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]

- Zaira, M., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Mini-Reviews in Medicinal Chemistry, 21(15), 2056-2076.

- Zhang, M., et al. (2022). Nickel-catalyzed alkyl-arylation of 3,3,3-trifluoropropene.

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

TFA-Mediated Deprotection of Boc Groups. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Ulven, T., & Tautermann, C. S. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. Retrieved from [Link]

- Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. (2024). Medicinal Chemistry Research, 33(1), 1-25.

- Photocatalytic N-Arylation of 3-Substituted Pyrrolidines and Comparison with Traditional Methods. (2020). University of Helsinki.

- Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. (2017). Organic & Biomolecular Chemistry, 15(29), 6089-6092.

-

N-Boc deprotection. (n.d.). Synple Chem. Retrieved from [Link]

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). Pharmaceuticals, 14(10), 1005.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(16), 4998.

- Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021). Chem, 7(8), 2245-2255.

- Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019). Organic Process Research & Development, 23(5), 849-859.

- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). Journal of Molecular Structure, 1315, 138539.

- A practical catalytic reductive amination of carboxylic acids. (2020). Organic Letters, 22(16), 6554-6558.

-

BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. Retrieved from [Link]

-

Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). (n.d.). OIST Groups. Retrieved from [Link]

- Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015). RSC Publishing Blog.

- Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (2019).

- Esterification--Making Esters

- Ester synthesis by esterific

- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022). PubMed.

- The Synthesis of Sterically Hindered Amides. (2025).

- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. (n.d.). Benchchem.

Sources

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 5. jk-sci.com [jk-sci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. blogs.rsc.org [blogs.rsc.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Ester synthesis by esterification [organic-chemistry.org]

The Trifluoromethyl Group: A Lode Star in Modern Drug-Receptor Interactions

Introduction: The Rise of a Privileged Moiety

In the intricate dance of drug discovery, the strategic modification of molecular scaffolds to enhance interactions with biological targets is a cornerstone of medicinal chemistry.[1][2] Among the vast arsenal of functional groups available to the modern chemist, the trifluoromethyl (CF3) group has emerged as a uniquely powerful and versatile tool. Its incorporation into drug candidates can profoundly influence their physicochemical properties, leading to dramatic improvements in metabolic stability, lipophilicity, and, most critically, binding affinity for their target receptors.[3][4] This guide provides an in-depth exploration of the multifaceted roles of the trifluoromethyl group in drug-receptor interactions, supported by detailed experimental protocols to empower researchers in their quest for novel therapeutics.

The CF3 group's prevalence in pharmaceuticals is a testament to its remarkable ability to fine-tune molecular properties.[5] Unlike a simple methyl group, the trifluoromethyl group possesses a unique combination of high electronegativity, steric bulk, and metabolic robustness, making it far more than a mere bioisostere.[6][7] Its strong electron-withdrawing nature can significantly alter the electronic landscape of a molecule, influencing the acidity or basicity of nearby functional groups and modulating non-covalent interactions within the protein binding pocket.[8] This guide will delve into the fundamental principles governing these effects and provide practical methodologies for their evaluation.

I. Physicochemical and Structural Underpinnings of the CF3 Group's Influence

The profound impact of the trifluoromethyl group on drug-receptor interactions stems from its distinct electronic and steric properties. Understanding these characteristics is paramount to harnessing its full potential in drug design.

A. Electronic Effects: A Powerful Electron Sink

The three highly electronegative fluorine atoms render the trifluoromethyl group a potent electron-withdrawing moiety. This inductive effect has several key consequences for drug-receptor interactions:

-

Modulation of pKa: The CF3 group can significantly lower the pKa of nearby basic functional groups, such as amines.[9] This alteration of the ionization state at physiological pH can be critical for optimizing a drug's interaction with its target and for improving its pharmacokinetic profile. For instance, a lower pKa can enhance the acidity of an adjacent carboxylic acid or decrease the basicity of a neighboring amine.[10]

-

Enhanced Non-Covalent Interactions: The electron-deficient nature of the carbon atom and the electron-rich fluorine atoms allow the CF3 group to participate in a variety of non-covalent interactions within the receptor binding site. These can include:

-

Dipole-Dipole Interactions: The strong dipole moment of the C-F bonds can lead to favorable interactions with polar residues in the binding pocket.

-

Halogen Bonding: The electropositive crown on the fluorine atoms can interact with nucleophilic atoms like oxygen or sulfur in amino acid side chains, forming a stabilizing halogen bond.

-

Orthogonal Multipolar Interactions: The unique charge distribution of the CF3 group can lead to favorable interactions with aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan.

-

B. Steric and Conformational Effects: More Than Just Bulk

While the trifluoromethyl group is sterically larger than a methyl group, its influence extends beyond simple volume occupancy.[5]

-

Lipophilicity and Membrane Permeability: The CF3 group is significantly more lipophilic than a hydrogen atom or a methyl group, which can enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[9] This increased lipophilicity can also lead to stronger hydrophobic interactions within the binding pocket.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[1] This increased metabolic stability leads to a longer drug half-life and can reduce the required dosage.

-

Conformational Control: The steric bulk of the CF3 group can influence the preferred conformation of a drug molecule, pre-organizing it for optimal binding to its receptor and potentially increasing selectivity for the target.

II. Quantitative Impact of Trifluoromethylation

The strategic replacement of a methyl group or hydrogen atom with a trifluoromethyl group can lead to quantifiable improvements in key drug properties. The following tables provide illustrative examples of these effects.

Table 1: Impact of Trifluoromethylation on Lipophilicity and Acidity

| Compound Pair | Modification | LogP (CF3) | LogP (CH3/H) | pKa (CF3) | pKa (CH3/H) | Reference |

| Benzotrifluoride vs. Toluene | H → CF3 | 2.57 | 2.11 | - | - | [10] |

| 4-Trifluoromethylaniline vs. Aniline | H → CF3 | 2.92 | 1.09 | 3.52 | 4.60 | [11][12] |

| Trifluoroacetic acid vs. Acetic acid | H → CF3 | 0.5 | -0.17 | 0.52 | 4.76 | [2] |

Table 2: Enhancement of Binding Affinity through Trifluoromethylation

| Drug/Ligand Pair | Target | IC50/Kd (CF3) | IC50/Kd (CH3/H) | Fold Improvement | Reference |

| Celecoxib (CF3) vs. Methyl analog | COX-2 | 8.4 nM | 230 nM | ~27 | [10] |

| Indole Inhibitor 12 vs. 24 | p97 | 0.5 µM | >10 µM | >20 | |

| Glucocorticoid Receptor Ligand | Glucocorticoid Receptor | 1.2 nM | (benzyl) 1.5 nM | ~1.25 | [8] |

III. Visualizing the Interactions and Workflows

To better understand the concepts discussed, the following diagrams illustrate key interactions and experimental workflows.

Caption: Non-covalent interactions of a trifluoromethylated drug.

IV. Experimental Protocols for Characterizing Drug-Receptor Interactions

A rigorous evaluation of the impact of trifluoromethylation on drug-receptor interactions requires robust biophysical techniques. The following protocols provide step-by-step guidance for three essential methods: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and X-ray Crystallography.

A. Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[13]

Protocol: Determining the Binding Affinity of a Trifluoromethylated Kinase Inhibitor

-

Sample Preparation:

-

Prepare a concentrated stock solution of the trifluoromethylated inhibitor (e.g., 1 mM) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) containing a low percentage of DMSO (e.g., <5%) to ensure solubility.

-

Prepare the target kinase solution (e.g., 10-20 µM) in the identical buffer. Dialyze both solutions against the same buffer batch to minimize buffer mismatch effects.

-

Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter.

-

-

ITC Experiment Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Load the kinase solution into the sample cell and the inhibitor solution into the injection syringe.

-

Set the injection parameters: typically 19 injections of 2 µL each, with a spacing of 150 seconds between injections. The first injection is often smaller (e.g., 0.4 µL) and is discarded during data analysis.

-

-

Data Acquisition and Analysis:

-

Perform a control experiment by titrating the inhibitor into buffer alone to determine the heat of dilution.

-

Run the main experiment titrating the inhibitor into the kinase solution.

-

Subtract the heat of dilution from the experimental data.

-

Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

-

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

B. Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides valuable kinetic information, including association (ka) and dissociation (kd) rates, in addition to the binding affinity (Kd).[14][15]

Protocol: Kinetic Analysis of a Trifluoromethylated GPCR Ligand

-

Sensor Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the purified GPCR onto the sensor surface via amine coupling. The amount of immobilized protein will influence the signal response.[15]

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the trifluoromethylated ligand in running buffer (e.g., HBS-EP+).

-

Inject the ligand solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.

-

Monitor the association phase during the injection, followed by the dissociation phase as buffer flows over the surface.

-

Regenerate the sensor surface between each ligand concentration using a suitable regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound ligand.

-

-

Data Analysis:

-

Reference subtract the data from a control flow cell to correct for bulk refractive index changes.

-

Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine ka, kd, and calculate the Kd (kd/ka).

-

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

C. X-ray Crystallography: The Atomic-Level Picture